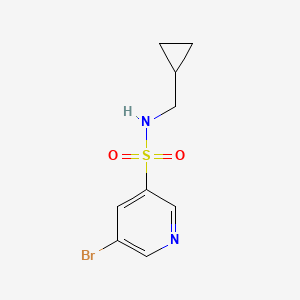
5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide” is a chemical compound that contains a pyridine ring, which is a basic heterocyclic organic compound with the chemical formula C5H5N. It also contains a sulfonamide group (SO2NH2), a bromine atom, and a cyclopropylmethyl group attached to the pyridine ring .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Techniques such as X-ray crystallography can be used to determine the exact three-dimensional arrangement of atoms in such a compound .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in the molecule. For example, the bromine atom might make the compound susceptible to nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties such as melting point, boiling point, density, etc., would depend on the specific arrangement and types of atoms in the compound .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Antitumor Activity
5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide: has been identified as a compound with significant potential in medicinal chemistry, particularly in the development of antitumor agents . The compound’s ability to inhibit PI3Kα kinase, a protein implicated in cancer cell growth and survival, highlights its relevance in oncology research. With IC50 values of 1.08 and 2.69 μM, the compound demonstrates potent inhibitory effects, suggesting its utility in designing novel anticancer drugs .
Biochemistry: Enzyme Inhibition
In the realm of biochemistry, this compound serves as an inhibitor for enzymes like phosphatidylinositol 4-kinase (PI4K) and phosphoinositide 3-kinase (PI3K) . These enzymes play crucial roles in cellular signaling pathways, and their inhibition can lead to important biochemical insights and therapeutic applications, particularly in diseases where these pathways are dysregulated.
Pharmacology: Drug Design
The structural features of 5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide make it a valuable scaffold in pharmacology for drug design . Its sulfonamide group is a common moiety in many therapeutic agents, offering a versatile platform for the synthesis of compounds with varied biological activities, including antibacterial, antiviral, and antidiabetic properties.
Organic Synthesis: Suzuki–Miyaura Coupling
This compound can potentially be used in organic synthesis, particularly in cross-coupling reactions like the Suzuki–Miyaura coupling . The presence of the bromo group makes it a suitable candidate for acting as an electrophile in such reactions, facilitating the formation of carbon-carbon bonds, which is a fundamental step in the synthesis of complex organic molecules.
Material Science: Chiroptical Properties
The chiroptical properties of 5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide derivatives can be explored in material science . These properties are essential for the development of materials with specific optical activities, which have applications ranging from advanced display technologies to sensors.
Analytical Chemistry: Structural Analysis
In analytical chemistry, the compound’s derivatives have been used to confirm absolute configurations through techniques like electronic circular dichroism (ECD) and optical rotation (OR) . This is crucial for understanding the stereochemistry of molecules, which can have profound effects on their chemical behavior and interaction with biological systems.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-N-(cyclopropylmethyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O2S/c10-8-3-9(6-11-5-8)15(13,14)12-4-7-1-2-7/h3,5-7,12H,1-2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHZMORWTILVHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNS(=O)(=O)C2=CC(=CN=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-n-(cyclopropylmethyl)pyridine-3-sulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-((S)-1-(1,3-dioxoisoindolin-2-yl)-3-(4-(8-((S)-1-hydroxyethyl)imidazo[1,2-a]pyridin-2-yl)phenyl)propan-2-yl)-4-isopropoxybenzaMide](/img/structure/B572784.png)
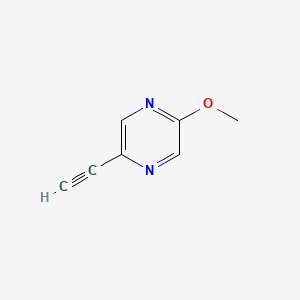
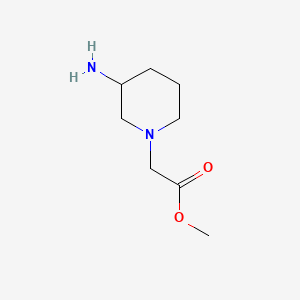
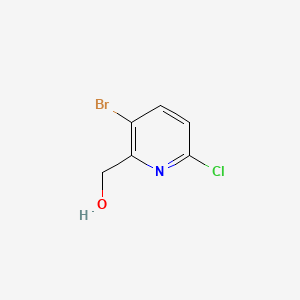

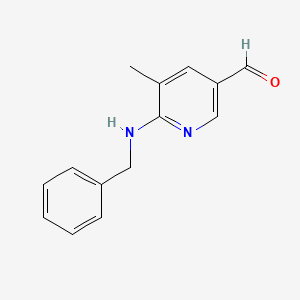


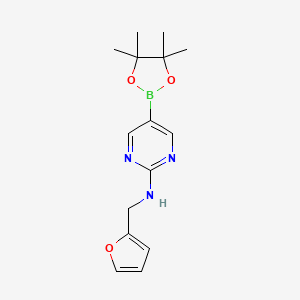
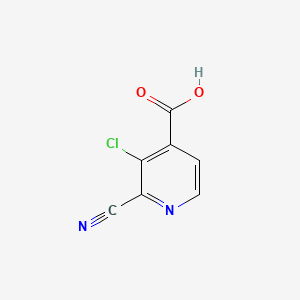
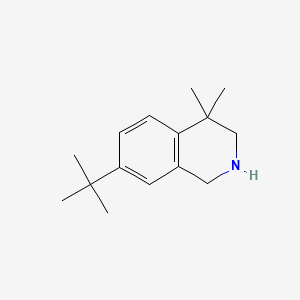

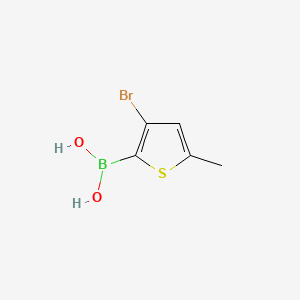
![1-(1-(Cyclooctylmethyl)-5-(hydroxymethyl)-1,2,3,6-tetrahydropyridin-4-yl)-3-ethyl-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B572805.png)